Xanthobaccin A

Description

Classification within Natural Product Chemistry

Xanthobaccin A belongs to a well-defined class of complex organic molecules produced by microorganisms, placing it firmly within the domain of natural product chemistry. Its structural characteristics and biosynthetic pathways are key to understanding its role and potential applications.

Polycyclic Tetramate Macrolactam (PTM) Class

This compound is classified as a Polycyclic Tetramate Macrolactam (PTM) frontiersin.orgnih.govmdpi.commdpi.comasm.orgresearchgate.net. This class of natural products is characterized by a core structure that includes a tetramic acid moiety fused to a macrolactam ring, often further elaborated with a polycyclic carbocyclic system mdpi.comresearchgate.netnih.govunl.edu. The PTM framework is frequently synthesized through complex biosynthetic pathways involving hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery mdpi.comasm.orgnih.govunl.edutum.de. The intricate ring systems and functional groups within PTMs contribute to their diverse biological activities researchgate.netnih.gov.

Tetramic Acid-Containing Macrolactam Subgroup

Within the broader PTM family, this compound is specifically recognized as a tetramic acid-containing macrolactam frontiersin.orgnih.govmdpi.comnih.govtum.de. The tetramic acid motif, a derivative of pyrrolidine-2,4-dione, is a recurring structural feature in many bioactive natural products and is crucial for the biological functions observed in this subgroup mdpi.comnih.govunl.edu. The macrolactam ring, a cyclic amide, further contributes to the structural complexity and bioactivity of compounds like this compound mdpi.comresearchgate.netnih.govunl.edu.

Discovery and Initial Isolation

The journey of this compound from microbial culture to scientific characterization involved dedicated isolation and structure elucidation efforts.

Historical Account of Elucidation

This compound was first identified and structurally elucidated through the work of Hashidoko et al. in 1999 frontiersin.orgmedchemexpress.com. The compound was isolated from the culture fluid of Stenotrophomonas sp. strain SB-K88 medchemexpress.comnih.govresearchgate.netasm.org. The process involved scale-up fermentation, followed by isolation and structure determination using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy frontiersin.orgnih.gov. Alongside this compound, related compounds Xanthobaccins B and C were also isolated from the same bacterial strain nih.govresearchgate.netasm.orgcapes.gov.br.

Original Source Organisms: Stenotrophomonas sp. SB-K88 and Actinoalloteichus hymeniacidonis

The initial isolation of this compound was from Stenotrophomonas sp. strain SB-K88, a Gram-negative bacterium identified as a rhizobacterium associated with sugar beet plants frontiersin.orgnih.govresearchgate.netasm.org. Notably, this compound has also been subsequently isolated from Actinoalloteichus hymeniacidonis, a Gram-positive actinomycete bacterium found as an endosymbiont within the marine sponge Hymeniacidon perlevis frontiersin.orgresearchgate.netdntb.gov.uadntb.gov.ua. This discovery marked the first instance of this compound being identified in a Gram-positive organism, expanding the known microbial sources for this compound frontiersin.orgnih.govdntb.gov.ua.

Ecological Significance and Role in Biocontrol

This compound and its producing microorganisms play a significant role in natural ecosystems, particularly in plant-microbe interactions and the suppression of plant diseases.

The Stenotrophomonas sp. strain SB-K88, which produces this compound, is known to suppress damping-off disease in sugar beet nih.govresearchgate.netasm.org. Research has shown that this compound itself possesses potent antifungal activity against plant pathogens like Pythium ultimum frontiersin.org. Direct application of purified this compound has been demonstrated to suppress damping-off disease in soil naturally infested with Pythium species, indicating its direct contribution to disease control nih.govresearchgate.netasm.org. Therefore, this compound is considered a key metabolite responsible for the biocontrol capabilities of Stenotrophomonas sp. SB-K88 against sugar beet damping-off disease nih.govresearchgate.netasm.org.

Beyond its antifungal properties, this compound, along with other tetramates like equisetin (B570565) and ikarugamycin (B608069), exhibits antibacterial activity against Bacillus subtilis frontiersin.orgnih.gov. Furthermore, these tetramates have been identified as metallophores, capable of binding metal ions and potentially influencing cellular processes through mechanisms involving iron reduction and Fenton chemistry frontiersin.orgnih.gov. The broader genus Stenotrophomonas is recognized for its potential as a biocontrol agent against various plant pathogens, often through mechanisms such as antibiosis, where compounds like Xanthobaccin are produced nih.govfrontiersin.org.

Data Tables

Table 1: Source Organisms and this compound Production

| Organism | Gram Staining | Habitat/Association | Primary Isolation of this compound | Notes |

| Stenotrophomonas sp. strain SB-K88 | Gram-negative | Rhizobacterium of sugar beet | Yes | Known to suppress damping-off disease in sugar beet frontiersin.orgnih.govresearchgate.netasm.org. |

| Actinoalloteichus hymeniacidonis | Gram-positive | Endosymbiont of marine sponge Hymeniacidon perlevis | Yes | First isolation of this compound from a Gram-positive bacterium frontiersin.orgresearchgate.netdntb.gov.uadntb.gov.ua. |

Table 2: Biological Activities of this compound and Related Tetramates

| Compound | Primary Activity | Target Organism(s) | Mechanism Highlighted | Source Reference(s) |

| This compound | Antifungal | Pythium ultimum, Pythium spp. | Suppression of damping-off disease; potent inhibition of fungal growth frontiersin.orgmedchemexpress.comnih.govresearchgate.netasm.org. | frontiersin.orgmedchemexpress.comnih.govresearchgate.netasm.org |

| This compound | Antibacterial | Bacillus subtilis | Exhibits antibacterial activity; confirmed as a metallophore frontiersin.orgnih.gov. | frontiersin.orgnih.gov |

| Equisetin | Antibacterial | Bacillus subtilis | Exhibits antibacterial activity; confirmed as a metallophore; potential Fenton chemistry mediation frontiersin.orgnih.gov. | frontiersin.orgnih.gov |

| Ikarugamycin | Antibacterial | Bacillus subtilis | Exhibits antibacterial activity; confirmed as a metallophore; potential Fenton chemistry mediation frontiersin.orgnih.gov. | frontiersin.orgnih.gov |

| HSAF (Dihydromaltophilin) | Antifungal | Filamentous fungi, Oomycetes | Broad-spectrum antifungal activity; potential interference with sphingolipid biosynthesis mdpi.comunl.eduresearchgate.net. | mdpi.comunl.eduresearchgate.net |

Precursor Compounds and Enzymatic Transformations

The construction of the this compound molecular scaffold begins with simple metabolic building blocks that are sequentially condensed and modified by a large multi-enzyme complex.

The core of this compound's biosynthesis is governed by a hybrid iterative Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. frontiersin.orgdtu.dkresearchgate.net This enzymatic machinery is responsible for the stepwise assembly of the molecule's backbone from simple precursor units. nih.govnih.gov Unlike canonical modular PKS/NRPS systems, the biosynthesis of polycyclic tetramate macrolactams (PTMs) like this compound employs an iterative mechanism. frontiersin.orgdtu.dkresearchgate.net This means that a single set of PKS functional domains—including Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP)—is used repeatedly to generate two distinct polyene chains. frontiersin.orgdtu.dk This iterative process is a key feature of the biosynthetic pathway for this class of compounds. researchgate.net The NRPS component of the hybrid enzyme then facilitates the incorporation of an amino acid-derived moiety. frontiersin.orgresearchgate.net

| Key Enzymatic Domain | Function in Biosynthesis |

| PKS Domains (KS, AT, DH, KR, ACP) | Iteratively catalyze the extension of polyketide chains using malonyl-CoA. |

| NRPS Domains | Select, activate, and incorporate L-ornithine, linking it to the polyketide chains. |

The biosynthesis initiates with the iterative incorporation of six molecules of malonyl-CoA by the PKS domains. frontiersin.orgdtu.dk This process forms two separate polyene chains, which serve as the long-chain fatty acid-like portions of the molecule. frontiersin.orgdtu.dk Following the synthesis of the polyketide chains, the NRPS portion of the enzyme complex recruits the amino acid L-ornithine. The two polyene chains are then condensed with the two free amine groups of the L-ornithine molecule, a crucial step facilitated by the NRPS activity. frontiersin.orgdtu.dk

The condensation of the L-ornithine-derived portion with the two polyketide chains results in the formation of a key tetramate-containing polyene intermediate. frontiersin.orgdtu.dkresearchgate.net This intermediate is considered the universal precursor for the entire family of polycyclic tetramate macrolactam natural products. researchgate.net The structure of this intermediate contains the characteristic tetramic acid moiety connected to the two unsaturated polyene side chains, which are poised for subsequent cyclization reactions. frontiersin.orgdtu.dkresearchgate.net

After the hybrid PKS-NRPS assembly line releases the tetramate-polyene intermediate, a series of post-synthesis modifications occur, which are critical for achieving the final, biologically active structure. frontiersin.orgdtu.dkresearchgate.net The vast structural diversity within the polycyclic tetramate macrolactam family is largely due to the action of these "tailoring" enzymes. researchgate.netnih.gov In the case of this compound and related compounds, oxidative enzymes play a pivotal role in cyclizing the polyene intermediate. frontiersin.orgdtu.dk These enzymes, often cytochrome P450 monooxygenases, catalyze specific reactions that form the distinct ring systems of the final molecule. researchgate.net This cyclization, achieved through the action of tailoring oxidative enzymes, forms the characteristic polycyclic skeleton of this compound. frontiersin.orgdtu.dk

Biosynthetic Gene Clusters (BGCs)

The enzymes required for the production of this compound are encoded by genes that are physically clustered together on the chromosome of the producing organism. escholarship.orgfrontiersin.org This organization into a biosynthetic gene cluster (BGC) ensures the coordinated expression of all necessary biosynthetic components. escholarship.org

The biosynthetic gene cluster responsible for producing this compound has been identified in organisms like Stenotrophomonas sp. and has been compared to similar clusters in other bacteria. frontiersin.orgresearchgate.netnih.gov Analysis of the open reading frame (ORF) map of the xanthobaccin biosynthetic locus reveals a compact organization of genes encoding the core PKS-NRPS enzyme, as well as various tailoring enzymes like oxidases. frontiersin.org BGCs for polycyclic tetramate macrolactams are widespread and have been found in phylogenetically diverse Gram-positive and Gram-negative bacteria. dtu.dk This wide distribution suggests that these compounds play important ecological roles for their host organisms. nih.gov While the core structure of these BGCs is conserved, variations in the tailoring enzymes within the clusters account for the structural diversity seen across the PTM family of natural products. researchgate.net

| Precursor Compound | Role in this compound Biosynthesis |

| Malonyl-CoA | Serves as the extender unit for the iterative PKS to build the two polyene chains. |

| L-Ornithine | Incorporated by the NRPS and condensed with the polyene chains to form the tetramate ring. |

Structure

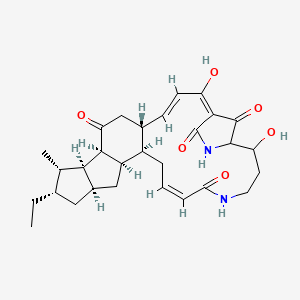

3D Structure

Properties

IUPAC Name |

(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7+,26-20+/t14-,15-,16-,17+,18+,19+,21?,24+,25+,27?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFBXYRIFPTSTH-IELMVSCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3C4CC=CC(=O)NCCC(C5C(=O)C(=C(C=CC4CC(=O)C3C2C1C)O)C(=O)N5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H]2C[C@@H]3[C@@H]4C/C=C\C(=O)NCCC(C5C(=O)/C(=C(/C=C/[C@H]4CC(=O)[C@@H]3[C@@H]2[C@H]1C)\O)/C(=O)N5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis Pathways and Genetic Basis

Molecular Genetics of Xanthobaccin A Production

The biosynthesis of this compound, a potent antifungal macrocyclic lactam produced by Stenotrophomonas sp. strain SB-K88, is orchestrated by a dedicated biosynthetic gene cluster (BGC). While a detailed and experimentally validated bioinformatics analysis of the specific this compound (xan) gene cluster from this particular strain is not extensively documented in publicly available research, insights can be drawn from the analysis of homologous BGCs, particularly that of the structurally similar compound, maltophilin. This compound and maltophilin share the same planar structure, suggesting a high degree of similarity in their biosynthetic pathways and the underlying genetic architecture.

Bioinformatic analyses of the genomes of various Stenotrophomonas strains have revealed the presence of large non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters, which are characteristic of secondary metabolite production. The this compound BGC is predicted to be a hybrid PKS-NRPS cluster, a common assembly line for the production of complex natural products.

Core Biosynthetic Genes:

A typical bioinformatic analysis of such a cluster would involve identifying the core biosynthetic genes, which are the PKS and NRPS enzymes responsible for assembling the carbon skeleton of the molecule. These are large, modular enzymes, with each module responsible for the incorporation and modification of a specific building block.

Polyketide Synthase (PKS) Modules: These modules are responsible for the synthesis of the polyketide portions of the this compound backbone. Key domains within these modules that would be identified through bioinformatics include:

Ketosynthase (KS): Catalyzes the condensation of extender units.

Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA).

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): Modifying domains that determine the reduction state of the growing polyketide chain.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Non-Ribosomal Peptide Synthetase (NRPS) Modules: These modules incorporate amino acid precursors into the structure. Key domains include:

Adenylation (A): Selects and activates the specific amino acid.

Thiolation (T) or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid.

Condensation (C): Catalyzes peptide bond formation between adjacent modules.

Ancillary and Tailoring Enzymes:

Beyond the core PKS and NRPS genes, a comprehensive bioinformatics analysis would identify a suite of ancillary and tailoring enzymes within the cluster. These enzymes are crucial for the final maturation and decoration of the this compound molecule. Putative functions assigned through sequence homology might include:

Dehydrogenases and Oxidoreductases: Involved in the formation of the unique 5,5,6-tricyclic skeleton.

Acyltransferases: Potentially involved in the addition of specific functional groups.

Thioesterases (TE): Typically located at the end of the PKS-NRPS assembly line, this enzyme is responsible for the release and cyclization of the final product, forming the macrocyclic lactam ring.

Regulators: Genes encoding transcriptional regulators (e.g., LuxR or LysR family) that control the expression of the entire gene cluster.

Transporters: Genes encoding efflux pumps or other transport proteins that may confer self-resistance to the producing organism and export the final compound.

Hypothetical Gene Cluster Organization for this compound Biosynthesis:

Based on the analysis of similar known gene clusters, a hypothetical table of genes and their putative functions in the this compound BGC can be constructed. The exact gene names and order would require the sequencing and annotation of the genome of Stenotrophomonas sp. strain SB-K88.

| Hypothetical Gene | Putative Function | Protein Domain(s) |

| xanA | Polyketide Synthase (PKS) | KS, AT, DH, KR, ACP |

| xanB | Polyketide Synthase (PKS) | KS, AT, KR, ACP |

| xanC | Non-Ribosomal Peptide Synthetase (NRPS) | C, A, T |

| xanD | Dehydrogenase | Short-chain dehydrogenase |

| xanE | Oxidoreductase | FAD-binding monooxygenase |

| xanF | Thioesterase | Thioesterase domain |

| xanR | Transcriptional Regulator | LuxR family |

| xanT | MFS Transporter | Major Facilitator Superfamily |

Interactive Data Table of Putative Gene Functions

The comprehensive bioinformatic analysis of the this compound gene cluster, once fully sequenced and annotated, would provide a detailed roadmap of its biosynthesis. This would not only confirm the roles of the core PKS and NRPS machinery but also elucidate the functions of the various tailoring enzymes that contribute to the unique and complex chemical architecture of this potent antifungal agent. Such an analysis is a critical first step towards understanding and potentially manipulating the biosynthesis of this compound for biotechnological applications.

Microbial Production Strategies

Strain Identification and Source Organisms

Xanthobaccin A was first isolated from the Gram-negative bacterium Stenotrophomonas sp. strain SB-K88. medchemexpress.comfrontiersin.org This rhizobacterium was identified as a potent antagonist against the sugar beet damping-off disease pathogen Pythium ultimum. frontiersin.org Initially classified under the genus Xanthomonas, the strain was later reclassified as Lysobacter sp. google.comnih.gov and also referred to as Stenotrophomonas maltophilia. researchgate.netscispace.com More recently, this compound has also been isolated from a Gram-positive bacterium, Actinoalloteichus hymeniacidonis HPA 177T, which is associated with a sponge, marking the first instance of its production by a Gram-positive organism. frontiersin.org Other species, such as Lysobacter enzymogenes, are also known producers of related polycyclic tetramate macrolactams. researchgate.net The table below summarizes the primary microbial sources of this compound.

| Strain | Classification | Source of Isolation |

| SB-K88 | Stenotrophomonas sp. (Lysobacter sp.) | Rhizoplane of sugar beet |

| HPA 177T | Actinoalloteichus hymeniacidonis | Marine Sponge |

| PG4 | Lysobacter capsici | Rhizosphere of tobacco plant |

Fermentation and Cultivation Methodologies

The production of this compound is typically achieved through submerged fermentation. The producing microorganism, such as Stenotrophomonas sp. strain SB-K88, is cultured in a suitable liquid medium under controlled conditions to promote the synthesis and secretion of the antibiotic. medchemexpress.comresearchgate.net Fermentation is generally carried out in flasks for laboratory-scale production or in larger bioreactors for scaled-up processes. researchgate.netproquest.com The cultivation period can range from 3 to 10 days, with optimal accumulation of this compound often observed between 5 to 7 days. google.com The process involves inoculating the sterile medium with a seed culture of the producing strain and incubating it with agitation to ensure proper aeration and nutrient distribution. researchgate.net

Optimization of Production

Culture Conditions and Media

The yield of this compound is significantly influenced by the composition of the culture medium and various physical parameters. Low-nitrogen semi-synthetic nutrient media are reportedly preferable for the production of xanthobaccin group antibiotics. google.com One commonly used medium is potato dextrose broth (PDB). researchgate.net The pH of the medium and the incubation temperature are critical factors. For Stenotrophomonas sp. strain SB-K88, cultivation is typically performed at a temperature range of 15 to 30°C, with a preferred range of 15 to 25°C under aerobic conditions. google.com The "one strain-many compounds" (OSMAC) approach, which involves systematically varying cultivation parameters like media composition, pH, and temperature, has been employed to maximize the production of secondary metabolites, including compounds like this compound. mdpi.com

Bioreactor Applications

For large-scale production, the fermentation process is transferred to bioreactors, which allow for precise control over critical parameters such as temperature, pH, dissolved oxygen levels, and agitation speed. nih.gov The use of bioreactors can enhance the productivity of this compound by maintaining optimal growth conditions for the microbial culture and facilitating the recovery of the compound. mdpi.com While specific details on bioreactor configurations for this compound production are not extensively documented in the provided search results, the principles of submerged fermentation for antibiotics are applicable. Immobilization of microbial cells on supports like alginate beads within a bioreactor is a strategy that can be used to improve cell viability and productivity in industrial bioprocesses. nih.gov

Isolation and Purification Techniques

Following fermentation, this compound is isolated and purified from the culture broth. The first step typically involves separating the microbial cells from the culture fluid, usually by centrifugation. researchgate.net The supernatant, which contains the dissolved this compound, is then subjected to a series of chromatographic steps. A common initial step is the use of a porous adsorption resin, such as Amberlite XAD-2, to capture the compound from the aqueous supernatant. google.comresearchgate.net After eluting the compound from the resin, further purification is achieved through techniques like silica (B1680970) gel chromatography and reverse-phase column chromatography. frontiersin.orggoogle.com The fractions are monitored for antifungal activity to guide the purification process. researchgate.net Semi-preparative High-Performance Liquid Chromatography (HPLC) is often used in the final stages to obtain highly pure this compound. frontiersin.org The structure of the purified compound is then confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netscispace.com

Advanced Structural Elucidation Methodologies

Spectroscopic Techniques for Structure Determination

Spectroscopic techniques are indispensable tools in natural product chemistry, providing detailed insights into molecular structure. For Xanthobaccin A, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been pivotal.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign specific atoms and confirm structural fragments frontiersin.orghyphadiscovery.commicrocombichem.com.

Specific NMR data reported for this compound includes the observation of four olefinic protons: H-8 (δ 5.93), H-9 (δ 5.74), H-23 (δ 6.63), and H-24 (δ 6.97), indicating the presence of two double bonds frontiersin.org. The coupling constants measured for these protons (16.0 Hz between H23/H24 and 10.8 Hz between H8/H9) were instrumental in deducing the trans and cis configurations of these double bonds, respectively frontiersin.org. Furthermore, HMBC correlations were observed between the amide NH proton (δ 7.87, t, 5.6 Hz) and carbons at position C-7 (δ 166.1), providing key connectivity information within the molecule frontiersin.org. These detailed spectral assignments are fundamental for confirming the proposed structure.

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) has been employed for this compound, providing highly accurate mass measurements. The HR ESI-MS data for this compound yielded a value of [M+H]⁺ at 511.2788, which closely matched the calculated mass of 511.2803, with a mass accuracy of 2.7 ppm frontiersin.org. This analysis strongly suggested a molecular formula of C₂₉H₃₈N₂O₆ for this compound frontiersin.org.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Technique | Observed m/z | Calculated m/z | Mass Difference (ppm) | Proposed Molecular Formula | Source |

| HR ESI-MS | 511.2788 | 511.2803 | 2.7 | C₂₉H₃₈N₂O₆ | frontiersin.org |

Chemical Conversion Approaches for Structure Confirmation

In addition to spectroscopic analyses, chemical conversion approaches can be employed to confirm specific structural features or stereochemistry of natural products researchgate.net. While it is noted that chemical conversion was utilized in conjunction with spectroscopic methods for the structure elucidation of this compound, the specific details of the chemical transformations performed, such as derivatization or degradation studies, were not extensively detailed in the reviewed literature. Such methods can provide corroborating evidence, for example, by generating known compounds from a natural product or by revealing functional groups through characteristic reactions.

Comparison with Previously Reported Data

The scientific validation of a newly isolated compound often involves comparing its structural and spectroscopic data with existing literature. This compound was initially reported as maltophilin, a compound re-isolated and designated with the trivial name this compound in 1999 from Stenotrophomonas sp. strain SB-K88 frontiersin.org. Subsequent studies have confirmed its production by this strain and also by a Gram-positive bacterium associated with a sponge, highlighting the importance of comparing isolation sources and confirming structural identity across different biological contexts frontiersin.org.

Moreover, the scientific community has observed instances where the structural assignments of related compounds, such as xanthobaccins B and C, required further validation through spectroscopic characterization frontiersin.org. The practice of sourcing authentic standards and confirming structures via de novo spectroscopic analysis, alongside comparison with established literature data, is a standard procedure to ensure accuracy and reliability in natural product research frontiersin.org. This comparative approach is vital for placing new compounds within the broader family of known natural products and for resolving any ambiguities in structural assignments.

Biological Activities and Molecular Mechanisms of Action

Metallophore Functionality

Induction of Fenton Chemistry

A significant pathway through which Xanthobaccin A exerts its antimicrobial effects involves the induction of Fenton chemistry. This process relies on the compound's ability to interact with iron ions, specifically facilitating the conversion of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) frontiersin.orgfrontiersin.orgdntb.gov.ua. This compound, along with other related tetramates like equisetin (B570565) and ikarugamycin (B608069), has been identified as a metallophore, capable of chelating metal ions frontiersin.orgfrontiersin.org. The proposed mechanism suggests that this compound chelates Fe³⁺, and in an environment conducive to the Fenton reaction, this complex is reduced to Fe²⁺ frontiersin.orgresearchgate.net. This ferrous iron then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH) frontiersin.orgomu.edu.trwikipedia.org. This catalytic cycle, known as Fenton chemistry, is central to the compound's observed bioactivity.

Role of Hydroxyl Radicals in Antimicrobial Action

The hydroxyl radicals produced via Fenton chemistry are potent oxidants capable of damaging a wide array of cellular macromolecules, including lipids, proteins, and nucleic acids wikipedia.org. This oxidative damage is believed to be a primary driver of this compound's antimicrobial action. Research has provided direct evidence for this hypothesis: when radical scavengers, such as vitamin C, are introduced into experimental systems, the antimicrobial efficacy of this compound is significantly reduced frontiersin.orgfrontiersin.org. For instance, studies observed a reduction in inhibition zones from 7 mm to 6 mm for this compound when vitamin C was present, underscoring the critical role of hydroxyl radicals in its antibacterial effects frontiersin.org.

This compound has demonstrated antimicrobial activity against various microorganisms. It exhibits antibacterial activity against Bacillus subtilis, with reported minimum inhibitory concentration (MIC) values of 10 μg/ml frontiersin.org. Furthermore, it possesses antifungal properties, notably against the plant pathogen Pythium ultimum medchemexpress.comresearchgate.net.

Table 1: Antimicrobial Activity of Tetramates Against Bacillus subtilis

| Compound | MIC (μg/ml) | Reference |

| This compound | 10 | frontiersin.org |

| Equisetin | 0.62 | frontiersin.org |

| Ikarugamycin | 2.5 | frontiersin.org |

Table 2: Impact of Vitamin C on this compound's Antibacterial Activity

| Treatment Condition | Inhibition Zone (mm) |

| This compound | 7 |

| This compound + Vitamin C | 6 |

Unelucidated and Hypothesized Mechanisms

Despite the progress in understanding the Fenton chemistry pathway, several aspects of this compound's mechanism of action remain subjects of ongoing research and hypothesis. The precise structural features that enable its potent iron-chelating and reducing capabilities are still being explored. While it is established that this compound, equisetin, and ikarugamycin can form iron complexes, the exact stoichiometry for this compound is not as definitively detailed as for other compounds in the tetramate family, where complexes like Fe(III)(equisetin)₃/Fe(III)(equisetin)₂ and Fe(III)(ikarugamycin)₂ have been characterized frontiersin.org.

It is hypothesized that this compound, as a PTM, functions as a natural defense mechanism within its ecological niche, potentially inhibiting the growth of competing microbes through the oxidative stress induced by hydroxyl radicals frontiersin.org. Its role in suppressing plant diseases, such as sugar beet damping-off, is attributed to its antibiosis, likely mediated by its antimicrobial properties medchemexpress.comresearchgate.netasm.orgebin.pubheyzine.com. The interaction of this compound with specific cellular targets beyond general oxidative damage requires further investigation. The broader implications of PTMs acting as metallophores and their contribution to microbial community dynamics are also areas of active research frontiersin.orgfrontiersin.org.

Compound List:

this compound

Equisetin

Ikarugamycin

Synthetic Chemistry and Analog Development

Challenges in Total Synthesis

The total synthesis of Xanthobaccin A and other PTMs is widely acknowledged as a formidable challenge due to their complex molecular architecture. mdpi.comthieme-connect.com These molecules feature a compact structure with multiple stereocenters and varied substitutions, making their construction a difficult task for synthetic chemists. pku.edu.cn While nature efficiently assembles these complex structures through a conserved biosynthetic gene cluster (BGC) involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system, replicating this in a laboratory setting is not straightforward. mdpi.com The complexity arises not just from the assembly of the linear precursor but also from the intricate cyclization cascades that form the diverse ring systems. mdpi.com

The successful synthesis of molecules with similar tricyclic skeletons, such as those with 5/5/5 and 6/5/5 fused ring systems, highlights the need for innovative strategies and reactions. pku.edu.cn Although organic chemists have demonstrated the ability to synthesize nearly any known natural product, the resources, time, and effort required for complex molecules like this compound often make total synthesis impractical for large-scale production or extensive analog development. thieme-connect.comnih.gov

Strategies for Analog and Derivative Synthesis

Given the difficulties of total synthesis, researchers have turned to other strategies to produce analogs and derivatives of this compound. These approaches aim to modify the core structure to explore and enhance its biological activity. numberanalytics.com

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. gardp.orgoncodesign-services.com By systematically modifying a molecule and assessing the resulting changes in activity, researchers can identify key structural features responsible for its therapeutic effects. gardp.orgoncodesign-services.com For PTMs, SAR studies have provided valuable insights. For instance, in related compounds, the saturation of a hydrocarbon chain and the configuration of double bonds have been shown to significantly affect their biological activities. mdpi.com

For this compound and its analogs, SAR studies would involve synthesizing a series of related compounds with modifications at various positions. nih.gov For example, derivatives could be created by altering the side chains, modifying the diketone structure, or creating hydrogenated versions. google.com The biological activity of each new compound would then be tested to build a comprehensive understanding of which parts of the molecule are crucial for its function. oncodesign-services.com This knowledge allows for the rational design of new, more potent, or selective compounds. gardp.org

Table 1: Examples of Structural Modifications in Related Compounds and Their Effects

| Compound Class | Structural Modification | Observed Effect on Activity | Reference |

| Penicillenols | Saturation of the C-8 hydrocarbon chain | Significantly affects anti-biofilm and antitumor activities | mdpi.com |

| Tirandamycins | Presence of a C-10 ketone and C-11/C-12 epoxide | Increased potency | mdpi.com |

| Oxazolidinones | Replacement of carbonyl oxygen with thiocarbonyl sulfur | Enhanced in vitro antibacterial activity | nih.gov |

| Xanthones | Addition of amine groups | Endows broad-spectrum antibacterial activity | nih.gov |

This table is illustrative and based on findings from related compound classes, suggesting potential avenues for this compound SAR studies.

Rational design leverages the information from SAR studies and the known three-dimensional structure of a biological target to design new molecules with improved properties. nih.govnih.gov This approach aims to create compounds that fit precisely into the target's binding site, leading to enhanced efficacy and selectivity. gardp.org

In the context of this compound, rational design could be used to develop analogs with improved antifungal or other therapeutic properties. nih.gov For example, if the molecular target of this compound is known, computational modeling could be used to design derivatives that bind more strongly. oncodesign-services.com The design of xanthone (B1684191) analogs, where the addition of amine groups helped the molecules penetrate the outer membrane of Gram-negative bacteria, serves as a successful example of this approach. nih.govnih.gov Such strategies could be applied to this compound to expand its spectrum of activity. nih.gov

Genetic Engineering for Analog Production

Genetic engineering offers a powerful alternative to chemical synthesis for producing novel analogs of natural products. washu.eduijoear.compressbooks.pub By manipulating the biosynthetic gene clusters (BGCs) responsible for producing a compound, it is possible to generate new derivatives. mdpi.com Many PTM BGCs are found in bacteria and can be "activated" or modified to produce different compounds. mdpi.comresearchgate.net

The biosynthesis of PTMs like this compound involves a hybrid PKS-NRPS system. mdpi.comnih.gov This modular nature of the biosynthetic pathway makes it amenable to genetic modification. unl.edu For instance, genes within the cluster that are responsible for specific chemical transformations, such as oxidoreductions, can be disrupted or altered. nih.gov This can lead to the accumulation of biosynthetic intermediates or the production of new analogs with different hydroxylation or saturation patterns. nih.gov

Furthermore, the introduction of the entire BGC into a heterologous host—a different organism that is easier to grow and manipulate in the lab—is another common strategy. unl.edu This approach has been used to produce analogs of HSAF, a related PTM, and could be applied to this compound. unl.edu By fine-tuning the expression of genes within the BGC, it may be possible to control the amount and type of analog produced, providing a versatile platform for generating a library of novel compounds for biological screening. washu.edu

Future Research Avenues

Further Elucidation of Molecular Mechanisms

The current understanding of Xanthobaccin A's antifungal activity is primarily based on its observed inhibitory effects on various plant pathogens. However, the precise molecular mechanisms underlying this inhibition are not yet fully characterized. While it is known to be a product of antibiosis, where one microorganism inhibits another through the secretion of metabolites, the specific cellular target within the fungal pathogens remains an area for future investigation. frontiersin.org

Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein or cellular pathway that this compound targets in susceptible fungi. Understanding the target is critical for explaining its spectrum of activity and for identifying potential resistance mechanisms.

Biochemical Assays: Once a target is identified, detailed biochemical and cellular assays can be conducted to determine how this compound binding modulates its function. This could involve studying its effect on enzyme kinetics, cell membrane integrity, or critical metabolic pathways.

Transcriptomic and Metabolomic Analyses: Studying the global changes in gene expression and metabolite profiles in fungi upon exposure to this compound can provide a broader view of the cellular response and help uncover secondary effects and downstream pathways affected by the compound.

Discovery of Novel Xanthobaccin Analogs

This compound belongs to a family of related compounds, including Xanthobaccin B and C, isolated from Stenotrophomonas sp. strain SB-K88. nih.govnih.gov The existence of these natural analogs suggests that the biosynthetic machinery is capable of producing structural variations. The plane structure of this compound is identical to that of maltophilin, indicating a shared biosynthetic framework that could be exploited. nih.gov Future research into novel analogs could lead to compounds with improved efficacy, stability, or a broader spectrum of activity.

Key research strategies include:

Combinatorial Biosynthesis: Modifying the biosynthetic gene cluster of this compound to create novel derivatives. This could involve introducing genes from other pathways or altering existing enzymes to accept different substrates.

Precursor-Directed Biosynthesis: Supplying the fermentation culture of Stenotrophomonas sp. SB-K88 with synthetic analogs of natural precursors to encourage their incorporation into the final structure, leading to new Xanthobaccin variants.

Semi-synthesis: Chemically modifying the this compound molecule isolated from fermentation. The patent for this compound notes that derivatives, such as hydrogenated forms, can be synthesized, opening the door for further chemical exploration. google.com

Advanced Biosynthetic Engineering for Enhanced Production and Diversification

The natural production of this compound by Stenotrophomonas sp. strain SB-K88 (133 mg from 15 liters of culture fluid) may not be sufficient for large-scale agricultural use. nih.gov Metabolic and biosynthetic engineering offers a promising path to enhance yields and create a wider array of compounds.

Future efforts in this area should concentrate on:

Identifying and Characterizing the Biosynthetic Gene Cluster (BGC): The first step is to identify the complete set of genes responsible for this compound synthesis. This allows for targeted genetic manipulation.

Metabolic Engineering for Yield Improvement: Once the BGC is known, various strategies can be employed to increase production. These include overexpression of rate-limiting enzymes, deletion of competing metabolic pathways, and optimization of fermentation conditions (media composition, temperature, aeration). mdpi.com

Heterologous Expression: Transferring the this compound BGC into a more robust and easily culturable host organism, such as Escherichia coli or Saccharomyces cerevisiae, could simplify and scale up production, moving beyond the capabilities of the native producer. nih.gov

Expanded Ecological and Agricultural Applications

This compound has demonstrated significant efficacy in suppressing damping-off disease in sugar beets caused by pathogens like Pythium spp. nih.govnih.gov Research has confirmed its production in the rhizosphere of sugar beet seedlings, with approximately 3 µg detected per plant under specific hydroponic conditions. nih.govasm.org This establishes its direct role in plant protection in a natural context.

Future research should aim to broaden its application and understand its ecological impact:

Broad-Spectrum Activity Screening: While its activity against several key pathogens is known (see table below), a systematic screening against a wider array of fungal and oomycete pathogens affecting other major crops (e.g., wheat, rice, corn, soybeans) is warranted.

Field Trials and Formulation Development: Moving from laboratory and greenhouse studies to extensive field trials is essential to validate its effectiveness under diverse environmental conditions. Research into stable and effective formulations for seed treatments or soil application is also critical for commercial viability.

Data Tables

Table 1: Antimicrobial Spectrum of this compound This table summarizes the known inhibitory activity of this compound against various plant pathogens, as identified in initial screenings.

| Pathogen | Disease Caused | Susceptibility to this compound |

| Aphanomyces cochlioides | Damping-off | High |

| Pythium ultimum | Damping-off, Root Rot | High |

| Pythium vignae | Stem Rot | Very High |

| Rhizoctonia solani | Damping-off, Root Rot | Moderate |

| Botrytis cinerea | Gray Mold | Inhibited |

| Fusarium oxysporum | Fusarium Wilt | Inhibited |

| Sclerotinia sclerotiorum | White Mold | Inhibited |

| Source: Data compiled from research on Xanthobaccins produced by Stenotrophomonas sp. strain SB-K88. nih.govasm.org |

Q & A

Q. What is the chemical structure of Xanthobaccin A, and what methodologies were pivotal in its elucidation?

this compound, a macrocyclic lactam antibiotic, was structurally characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Hashidoko et al. (1999) isolated the compound from Stenotrophomonas sp. strain SB-K88 and employed 2D NMR techniques (e.g., COSY, HMBC) to resolve its macrocyclic framework and side-chain modifications . This methodological approach highlights the necessity of advanced spectroscopic tools for structural determination of complex microbial metabolites.

Q. How is this compound biosynthesized in Stenotrophomonas species, and what genetic markers are associated with its production?

Biosynthetic pathways for this compound involve non-ribosomal peptide synthetases (NRPS) and polyketide synthase (PKS) clusters, as inferred from genomic analyses of related Stenotrophomonas strains. Researchers typically use gene knockout experiments and heterologous expression in model organisms (e.g., E. coli) to validate biosynthetic genes. For example, disruption of the tepR gene (a σ⁵⁴-dependent regulator) in Stenotrophomonas has been shown to downregulate this compound production, suggesting its regulatory role .

Q. What standardized assays are used to evaluate this compound’s antifungal activity in vitro?

Antifungal efficacy is commonly assessed via agar diffusion assays and minimum inhibitory concentration (MIC) tests against phytopathogens like Fusarium spp. and Pythium spp. Researchers must standardize inoculum density (e.g., 10⁶ CFU/mL) and growth media (e.g., potato dextrose agar) to ensure reproducibility. Data interpretation requires controls for solvent effects (e.g., dimethyl sulfoxide) and comparison with known antifungals like amphotericin B .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antifungal activity, and how do researchers resolve contradictions in mode-of-action studies?

Proposed mechanisms include membrane disruption via pore formation and inhibition of ergosterol biosynthesis. Contradictions arise when in vitro results (e.g., membrane permeability assays) conflict with in planta efficacy. To address this, researchers employ transcriptomic profiling of treated pathogens and fluorescent dye leakage assays. For instance, conflicting data on ergosterol inhibition may require lipidomic validation using LC-MS/MS .

Q. How do environmental variables (e.g., soil pH, microbial consortia) influence this compound’s stability and bioactivity, and what experimental designs mitigate confounding factors?

Stability studies use HPLC to track this compound degradation under varying pH (4–9) and temperature (4–37°C). To assess bioactivity in complex environments, researchers employ microcosm experiments with sterilized vs. non-sterilized soil, controlling for microbial competition. Multivariate statistical models (e.g., PCA) are critical for disentangling abiotic vs. biotic factors .

Q. What challenges exist in scaling this compound production for in vivo studies, and how are fermentation parameters optimized?

Challenges include low titers in wild-type strains and metabolite instability. Response surface methodology (RSM) is used to optimize fermentation conditions (e.g., carbon/nitrogen ratios, aeration). For example, dissolved oxygen levels >30% saturation and fed-batch strategies with glycerol supplementation have improved yields in bioreactor studies .

Q. How do researchers analyze contradictory data on this compound’s phytotoxicity in different plant models?

Contradictions may arise from species-specific detoxification pathways. Methodological solutions include comparative metabolomics of treated plants (e.g., Arabidopsis vs. tomato) and glutathione-S-transferase (GST) activity assays to assess detoxification capacity. Dose-response curves with varying concentrations (1–100 µM) clarify thresholds for phytotoxicity .

Methodological Considerations

- Data Reproducibility : Ensure all experiments include biological triplicates and negative controls. Raw data (e.g., NMR spectra, MIC values) should be archived in supplementary materials .

- Contradiction Analysis : Apply triangulation by cross-validating results with multiple techniques (e.g., LC-MS for quantification, SEM for morphological changes in pathogens) .

- Ethical Reporting : Disclose all conflicts in data interpretation and avoid selective reporting of favorable results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.